1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-21-15-5-4-13(11-14(15)17)23(19,20)18-8-6-12(7-9-18)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPGAGPFDDLVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, identified by its CAS number 1396749-53-3, is a novel compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 355.5 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a thiophene moiety, along with a fluoro and methoxy group on the phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FNO₃S₂ |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 1396749-53-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the sulfonyl group is significant for enzyme inhibition, while the piperidine structure is known for its role in modulating neurotransmitter systems.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against various viral strains by inhibiting key viral enzymes, such as RNA polymerases, which are crucial for viral replication .
Enzyme Inhibition
The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. In studies involving acetylcholinesterase (AChE) and urease, compounds with similar structures demonstrated significant inhibitory activity, with IC50 values ranging from 0.63 to 2.14 µM . This positions it as a candidate for further development in treating conditions related to enzyme dysregulation.
Antibacterial Activity
Preliminary evaluations have shown that related piperidine derivatives possess antibacterial properties. For example, synthesized compounds exhibited IC50 values significantly lower than standard antibiotics, indicating strong antibacterial potential .
Case Study 1: Antiviral Efficacy
A study on the antiviral activity of piperidine derivatives revealed that compounds structurally similar to our target displayed significant inhibition of HCV NS5B polymerase with IC50 values around 32 µM . This suggests that the target compound may also possess similar antiviral properties.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibitors, a library of piperidine derivatives was synthesized and tested against AChE and urease. The most active compounds showed IC50 values as low as 0.63 µM, highlighting the potential of sulfonamide-containing piperidines in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Comparative Analyses
Sulfonyl Group Variations
- Electron-Withdrawing Effects: The 3-fluoro-4-methoxyphenylsulfonyl group in the target compound contrasts with the 4-aminophenylsulfonyl group in ’s Compound 7.
- Halogen vs.
Piperidine Substitutions
- Thiophene vs. Carboxylic Acid : The target’s thiophene substituent provides hydrophobic interactions, while the carboxylic acid in ’s compound adds polarity, making it more suitable for aqueous environments or ionizable targets .
- Hybrid Structures : Compound 28 () replaces the sulfonyl group with a carbonyl-linked thiophene, demonstrating flexibility in piperidine-based drug design for optimizing steric and electronic profiles .
Q & A
Q. Strategies :
- Solvent Selection : Replace dichloromethane with THF to enhance solubility of intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.
- Process Monitoring : Employ in-situ IR spectroscopy to track sulfonyl chloride consumption .
Data-Driven Adjustment : If yields plateau below 70%, screen alternative bases (e.g., DBU) or reduce reaction time to prevent hydrolysis of the sulfonyl group .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism) for this compound?
Q. Approach :
Comparative Assays : Re-test the compound in parallel assays (e.g., kinase inhibition vs. GPCR binding) under identical buffer conditions (pH 7.4, 25°C).
Structural Probes : Synthesize analogs lacking the thiophene or sulfonyl group to isolate functional group contributions .
Meta-Analysis : Cross-reference IC₅₀ values with structural databases to identify confounding factors (e.g., assay temperature or co-solvents) .
Advanced: What computational methods are most effective for predicting this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450). Prioritize the sulfonyl group for hydrogen bonding with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on fluorine’s role in hydrophobic interactions .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC₅₀ values .
Advanced: How can researchers address challenges in crystallizing this compound for structural analysis?
Q. Solutions :
- Solvent Screening : Use vapor diffusion with 2:1 DMSO/water or ethanol/acetone mixtures.
- Additives : Introduce co-crystallants like crown ethers to stabilize the piperidine ring conformation .
- Temperature Gradients : Slow cooling (0.1°C/min) from 40°C to 4°C to promote lattice formation .
Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?
- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., sulfonic acid derivatives).
- Pro-drug Design : Mask the sulfonyl group as a tert-butyl ester to reduce acute toxicity .
- Dose Escalation : Start with 0.1 mg/kg in murine models, monitoring hepatic enzymes (ALT/AST) weekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
